Cas no 29366-72-1 (1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-)

1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)- structure
29366-72-1 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-
CAS No:29366-72-1
MF:C9H8N6O2
MW:232.198820114136
CID:265580
PubChem ID:34542
Update Time:2025-04-19

1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-
    • 6-(3-nitrophenyl)-1,3,5-Triazine-2,4-diamine
    • 2,4-diamino-6-(3-nitrophenyl)-1,3,5-
    • 2,4-Diamino-6-(m-nitrophenyl)-s-triazin
    • 2-< 3-Nitrophenyl> -4,6-diamino-1.3.5-triazin
    • 2-m-Nitrophenyl-4,6-diamino-s-triazin
    • 6-(3-Nitro-phenyl)-[1,3,5]triazin-2,4-diyldiamin
    • 6-(3-nitro-phenyl)-[1,3,5]triazine-2,4-diamine
    • 6-(3-nitro-phenyl)-[1,3,5]triazine-2,4-diyldiamine
    • AC1L1RS0
    • AC1Q52N6
    • CHEMBL139255
    • NSC121172
    • SureCN670531
    • DTXSID10275101
    • 1,5-Triazine-2,4-diamine, 6-(3-nitrophenyl)-
    • FT-0704734
    • SMR002049080
    • A18586
    • SCHEMBL670531
    • AKOS001705091
    • MLS003389427
    • 29366-72-1
    • 6-(3-Nitrophenyl)-1,3,5-triazine-2,4-diamine #
    • 2,4-Diamino-6-(3-nitrophenyl)-1,3,5-triazine
    • s-Triazine, 2,4-diamino-6-(m-nitrophenyl)-
    • VPHQFMMMDMEBFG-UHFFFAOYSA-N
    • NSC-121172
    • s-Triazine,4-diamino-6-(m-nitrophenyl)-
    • Pro.OBzl.HCl
    • 1,3,5-Triazine-2,4-diamine, 6-(3-nitrophenyl)-
    • Inchi: 1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,13,14)
    • InChI Key: VPHQFMMMDMEBFG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(C2N=C(N)N=C(N)N=2)=C1)=O

Computed Properties

  • Exact Mass: 232.07104
  • Monoisotopic Mass: 232.070874
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 137

Experimental Properties

  • Density: 1.539
  • Boiling Point: 578.2°Cat760mmHg
  • Flash Point: 303.5°C
  • Refractive Index: 1.729
  • PSA: 133.85
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.